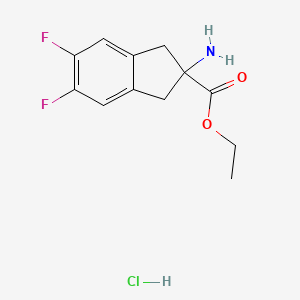
3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is a heterocyclic compound that belongs to the class of quinolinones It is characterized by a quinoline core structure that is partially hydrogenated, with a benzyl group attached to the nitrogen atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reduction of a quinoline derivative followed by benzylation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and benzylation can be achieved using benzyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalytic hydrogenation of quinoline derivatives in the presence of palladium or platinum catalysts is a common approach. The benzylation step can be optimized using phase-transfer catalysis to enhance the efficiency and selectivity of the reaction.
化学反应分析
Types of Reactions
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Benzyl chloride in the presence of a base like potassium carbonate.
Major Products
Oxidation: Quinolinone derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted quinolinones depending on the nucleophile used.
科学研究应用
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of central nervous system agents.
Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of polymers and materials.
作用机制
The mechanism of action of 3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to interact with enzymes or receptors in the central nervous system, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the quinoline core.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a fully aromatic structure.
Quinolinone: A partially hydrogenated derivative with a ketone group.
Tetrahydroquinoline: A fully saturated derivative of quinoline.
Uniqueness
3-Benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one is unique due to its specific substitution pattern and partial hydrogenation, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in drug design and synthesis.
属性
分子式 |
C16H21NO |
|---|---|
分子量 |
243.34 g/mol |
IUPAC 名称 |
3-benzyl-3,4,4a,5,6,7,8,8a-octahydro-1H-quinolin-2-one |
InChI |
InChI=1S/C16H21NO/c18-16-14(10-12-6-2-1-3-7-12)11-13-8-4-5-9-15(13)17-16/h1-3,6-7,13-15H,4-5,8-11H2,(H,17,18) |
InChI 键 |
QAZAHCUCNJAYTC-UHFFFAOYSA-N |
规范 SMILES |
C1CCC2C(C1)CC(C(=O)N2)CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





amine](/img/structure/B12090557.png)

![N-[3-[3-acetamido-5-[3-acetamido-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-hydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxypropyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B12090570.png)

![5-Iodo-2-[(oxan-4-yl)methoxy]benzoic acid](/img/structure/B12090580.png)



![1-Nitro-4-[(2,2,3,3,4,4,5,5,6,6,6-undecafluorohexyl)oxy]benzene](/img/structure/B12090603.png)
![Methyl[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]amine](/img/structure/B12090612.png)

